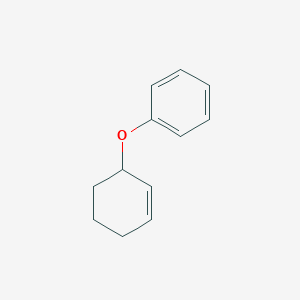

Benzene, (2-cyclohexen-1-yloxy)-

Description

BenchChem offers high-quality Benzene, (2-cyclohexen-1-yloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, (2-cyclohexen-1-yloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5614-35-7 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

cyclohex-2-en-1-yloxybenzene |

InChI |

InChI=1S/C12H14O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-5,7-9,12H,2,6,10H2 |

InChI Key |

MOFIAIIHVQAKMD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC(C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Contextualization Within Aryl Cycloalkenyl Ether Chemistry

Aryl cycloalkenyl ethers are a class of organic compounds characterized by an ether linkage between an aromatic ring (aryl group) and a cycloalkenyl group. This structural motif makes them valuable substrates and intermediates in a variety of organic transformations. The chemistry of these ethers is rich and diverse, with reactions often influenced by the electronic nature of the aryl group and the ring strain and reactivity of the cycloalkenyl moiety.

A significant area of research involving aryl cycloalkenyl ethers is their participation in rearrangement reactions. nih.govnih.gov These reactions, such as the Claisen and Cope rearrangements, are powerful tools in organic synthesis for forming new carbon-carbon bonds and constructing complex molecular architectures. nih.govnih.gov The study of "Benzene, (2-cyclohexen-1-yloxy)-" and its analogs provides valuable insights into the mechanisms and synthetic applications of these classic organic reactions. nih.govnih.gov

Structural Features and Nomenclature

The formal name for this compound is Benzene (B151609), (2-cyclohexen-1-yloxy)- , and its CAS Registry Number is 5614-35-7. sigmaaldrich.com The preferred IUPAC name is cyclohex-2-en-1-yloxybenzene . nih.gov

The molecule consists of a benzene ring attached to an oxygen atom, which is in turn bonded to a cyclohexene (B86901) ring at the C1 position. The double bond in the cyclohexene ring is located between the C2 and C3 positions. This specific arrangement of atoms gives rise to its unique chemical properties and reactivity. The structure features a chiral center at the C1 position of the cyclohexene ring, meaning it can exist as a pair of enantiomers.

Below is a table summarizing key structural and identifying information for the compound.

| Property | Value |

| Molecular Formula | C12H14O |

| Molecular Weight | 174.24 g/mol |

| CAS Number | 5614-35-7 |

| IUPAC Name | cyclohex-2-en-1-yloxybenzene |

| SMILES | C1CC=CC(O(c2ccccc2))C1 |

| InChIKey | Not readily available |

This data is compiled from various chemical databases and may have slight variations depending on the source.

Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for the definitive identification and characterization of this molecule. A study provided the following 13C-NMR data (in CDCl3): δ = 19.03 (C-5'), 25.13 (C-4'), 28.32 (C-6'), 70.81 (C-1'), 115.89 (C-2 and C-6), 120.62 (C-4), 126.41 (C-3'), 129.47 (C-3 and C-5), 132.08 (C-2'), 157.84 (C-1). nih.gov The mass spectrum shows a molecular ion peak (M+) at m/z 174. nih.gov

Advanced Synthetic Techniques

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient synthesis of a wide range of organic compounds, including aryl ethers. mdpi.com This methodology offers several advantages over conventional heating methods, such as significantly reduced reaction times, often from hours to minutes, and improved product yields. ugm.ac.id The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can enhance reaction rates and minimize the formation of side products.

While specific microwave-assisted protocols for the direct synthesis of Benzene (B151609), (2-cyclohexen-1-yloxy)- are not extensively detailed in the literature, general methods for the synthesis of alkyl aryl ethers and diaryl ethers under microwave irradiation can be adapted. A common strategy involves the coupling of a phenol (B47542) with an appropriate cyclohexenyl halide or alcohol.

One potential pathway is the Williamson ether synthesis, a well-established method for forming ethers, which can be significantly accelerated using microwave irradiation. In a typical procedure, a phenoxide, generated by treating phenol with a base, is reacted with 3-bromocyclohex-1-ene. The use of microwave energy in this SN2 reaction can drastically shorten the time required for the reaction to reach completion.

Another viable approach is the microwave-assisted coupling of phenol with cyclohex-2-en-1-ol. Research has demonstrated the successful synthesis of alkyl aryl ethers by reacting alcohols with other alcohols in the presence of a suitable catalyst and base under microwave conditions. For instance, the use of sodium hydroxide (B78521) and microwave irradiation has been effective in converting alcohols to alkyl aryl ethers in very short reaction times. To enhance the efficiency of such coupling reactions, a catalyst like copper(I) iodide in the presence of a ligand such as 1,10-phenanthroline (B135089) and a base like cesium carbonate can be employed.

Solvent-free or "neat" reactions are also a hallmark of green chemistry and are often facilitated by microwave heating. The Claisen rearrangement of allyl phenyl ethers, an intramolecular reaction, has been successfully carried out under solvent-free microwave irradiation, suggesting that intermolecular reactions for the synthesis of aryl cyclohexenyl ethers could also be feasible without a solvent. researchgate.net

The following table summarizes representative conditions that could be adapted for the microwave-assisted synthesis of Benzene, (2-cyclohexen-1-yloxy)- based on general literature procedures for aryl ether synthesis.

| Reactants | Catalyst/Base System | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Phenol and an alkyl halide | Potassium carbonate/Potassium hydroxide, Tetra-n-butyl ammonium (B1175870) bromide | 45-100 seconds | High | |

| Alcohols | Sodium hydroxide | < 5 minutes | 78-100% | |

| Aryl iodides and aliphatic alcohols | Copper(I) iodide/1,10-phenanthroline, Cesium carbonate | Not specified | High | |

| Phenols and electron-deficient aryl halides | None (SNAr) | 5-10 minutes | High to excellent | scilit.com |

Stereoselective and Enantioenriched Synthesis Strategies

The synthesis of Benzene, (2-cyclohexen-1-yloxy)- presents a stereochemical challenge as the 2-cyclohexen-1-yl moiety contains a stereocenter at the C1 position. Consequently, controlling the stereochemistry to produce enantioenriched or enantiopure forms of the molecule is a significant aspect of its synthesis. While specific methods for the stereoselective synthesis of Benzene, (2-cyclohexen-1-yloxy)- are not explicitly documented, strategies from related enantioselective transformations involving cyclohexene (B86901) derivatives and aryl groups can be extrapolated.

A key approach to inducing enantioselectivity is the use of chiral catalysts. For instance, in the synthesis of α-arylcyclohexenones, a chiral diphenylprolinol silyl (B83357) ether catalyst has been successfully employed to achieve high enantiomeric excess (81-99% ee). nih.gov This type of organocatalysis could potentially be adapted to a reaction between a prochiral cyclohexene derivative and a phenoxide nucleophile.

Another powerful strategy involves transition metal catalysis. Chiral dirhodium tetracarboxylates have proven effective in the enantioselective C-H functionalization of cyclohexadienes with diaryldiazomethanes, leading to the formation of triarylmethanes with high enantioselectivity. acs.org This highlights the potential of using chiral transition metal complexes to control the stereochemical outcome of reactions involving the formation of a bond to a cyclohexene ring.

Furthermore, N-heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a variety of enantioselective reactions. They have been used to catalyze the β-arylation/cyclization of α-bromoenals with 3-aminophenols to produce 4-aryl-3,4-dihydrocoumarins in good yields and with high enantioselectivities. rsc.org This demonstrates the capability of chiral NHCs to control the stereochemistry of aryl group addition to a cyclic system.

The development of a stereoselective synthesis for Benzene, (2-cyclohexen-1-yloxy)- would likely involve one of the following conceptual approaches:

Kinetic Resolution: A racemic mixture of a suitable cyclohexenyl precursor, such as cyclohex-2-en-1-ol, could be reacted with a limited amount of a chiral acylating agent or a chiral catalyst system to selectively react with one enantiomer, leaving the other enantiomer of the desired ether enriched.

Asymmetric Desymmetrization: A prochiral starting material, such as cyclohex-2-ene-1,4-diol, could be selectively mono-etherified using a chiral catalyst, thereby creating the desired stereocenter with high enantiomeric excess.

Asymmetric Allylic Alkylation: A well-established method in asymmetric synthesis, this would involve the reaction of a phenoxide nucleophile with a cyclohexenyl substrate bearing a leaving group (e.g., a carbonate or phosphate) in the presence of a chiral transition metal catalyst (e.g., palladium or iridium complexes with chiral ligands).

The following table outlines potential catalytic systems that could be investigated for the stereoselective synthesis of Benzene, (2-cyclohexen-1-yloxy)-, based on successful applications in related transformations.

| Catalyst Type | Specific Example | Potential Application | Achieved Enantioselectivity (in related reactions) | Reference |

|---|---|---|---|---|

| Organocatalyst | Diphenylprolinol silyl ether | Asymmetric Michael addition of phenol to a cyclohexenone derivative followed by reduction. | 81-99% ee | nih.gov |

| Transition Metal Catalyst | Chiral dirhodium tetracarboxylates (e.g., Rh₂(S-PTAD)₄) | Asymmetric C-H activation/etherification of cyclohexene with a phenol derivative. | High enantioselectivity | acs.org |

| N-Heterocyclic Carbene (NHC) | Chiral triazolium salt precursor | Asymmetric arylation of a cyclohexene-derived electrophile. | Good enantioselectivities | rsc.org |

Chemical Reactivity and Mechanistic Studies of Benzene, (2-cyclohexen-1-yloxy)-

The chemical behavior of Benzene, (2-cyclohexen-1-yloxy)- is dictated by the interplay of its three key structural components: the phenyl group, the ether linkage, and the unsaturated cyclohexenyl ring. This structure allows for a diverse range of chemical transformations, including notable rearrangement reactions and selective modifications of the cyclohexenyl moiety. This article explores the specific chemical reactivity and mechanistic pathways associated with this compound.

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides a wealth of information about the structure, dynamics, reaction state, and chemical environment of molecules.

High-resolution 1H (proton) and 13C (carbon-13) NMR are fundamental techniques for the structural analysis of organic molecules. They provide detailed information about the number and types of hydrogen and carbon atoms present, as well as their chemical environments.

For Benzene (B151609), (2-cyclohexen-1-yloxy)-, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the benzene ring, the cyclohexene (B86901) ring, and the ether linkage. The aromatic protons typically appear in the downfield region (around 7 ppm), while the protons on the cyclohexene ring would be found in the aliphatic and olefinic regions. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are key to assigning each proton to its specific position in the molecule.

Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. For Benzene, (2-cyclohexen-1-yloxy)-, one would expect to see signals corresponding to the aromatic carbons, the olefinic carbons of the cyclohexene ring, the aliphatic carbons of the cyclohexene ring, and the carbon atom of the ether linkage. The chemical shifts of these carbons are indicative of their local electronic environment. For instance, carbons in the benzene ring would appear at different chemical shifts depending on their substitution pattern. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Benzene, (2-cyclohexen-1-yloxy)-

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.8 - 7.5 | 115 - 160 |

| Olefinic Protons (Cyclohexene) | 5.5 - 6.0 | 120 - 140 |

| Aliphatic Protons (Cyclohexene) | 1.5 - 2.5 | 20 - 40 |

| Proton on Carbon Bearing Oxygen | 4.5 - 5.0 | 70 - 80 |

Note: These are general predicted ranges and actual values may vary depending on the solvent and specific spectrometer conditions.

While one-dimensional NMR provides a list of chemical shifts, two-dimensional (2D) NMR techniques reveal the connectivity between atoms, which is crucial for assembling the molecular puzzle. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In Benzene, (2-cyclohexen-1-yloxy)-, COSY would be invaluable for tracing the proton-proton connectivities within the cyclohexene ring, helping to establish the relative positions of the protons.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H correlation). libretexts.org This allows for the unambiguous assignment of each proton to its corresponding carbon atom in the skeleton of Benzene, (2-cyclohexen-1-yloxy)-.

NMR spectroscopy can also be used to study the three-dimensional shape or conformation of molecules in solution. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of protons. For a flexible molecule like Benzene, (2-cyclohexen-1-yloxy)-, NOE studies could help determine the preferred orientation of the phenyl group relative to the cyclohexene ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact molecular formula of a compound, distinguishing it from other compounds with the same nominal mass. For Benzene, (2-cyclohexen-1-yloxy)- (C₁₂H₁₄O), HRMS would confirm its elemental composition.

The fragmentation pattern observed in a mass spectrum provides a "fingerprint" of the molecule. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The masses of these fragments provide clues about the structure of the original molecule. For Benzene, (2-cyclohexen-1-yloxy)-, characteristic fragments would be expected from the cleavage of the ether bond, as well as from the fragmentation of the cyclohexene and benzene rings. For example, a prominent peak corresponding to the phenoxy radical or the cyclohexenyl cation might be observed. The fragmentation of the benzene ring itself can lead to characteristic ions at m/z 77 (phenyl cation) and other smaller fragments. docbrown.infoyoutube.comfluorine1.ruyoutube.com

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing complex mixtures and assessing the purity of a compound. researchgate.netmdpi.com

In a GC-MS analysis of a sample containing Benzene, (2-cyclohexen-1-yloxy)-, the gas chromatograph would first separate the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for that specific component. This allows for the identification of Benzene, (2-cyclohexen-1-yloxy)- even in the presence of impurities or other reaction products. The area under the GC peak is proportional to the amount of the compound, which allows for a quantitative assessment of its purity.

Table 2: Summary of Spectroscopic Data for Benzene, (2-cyclohexen-1-yloxy)-

| Technique | Information Obtained |

| ¹H NMR | Number and environment of hydrogen atoms |

| ¹³C NMR | Number and environment of carbon atoms |

| COSY | H-H connectivity |

| HMQC/HSQC | C-H (one-bond) connectivity |

| HMBC | C-H (long-range) connectivity |

| HRMS | Precise molecular weight and elemental formula |

| GC-MS | Separation from mixtures and purity assessment |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and analyzing the vibrational modes of a molecule. vedantu.com For 3-Phenyl-1-cyclohexene, the IR spectrum provides clear evidence for the key structural components: the aromatic benzene ring and the cyclohexene moiety.

The condensed phase IR spectrum of 3-Phenyl-1-cyclohexene, available from the NIST WebBook, displays characteristic absorption bands that confirm its structure. nist.gov The analysis of these bands allows for the identification of specific bond vibrations.

Key Vibrational Modes and Functional Group Confirmation:

Aromatic C-H Stretching: The presence of the benzene ring is confirmed by the sharp absorption bands typically found just above 3000 cm⁻¹. These bands are characteristic of C-H stretching vibrations where the carbon is sp² hybridized in an aromatic system.

Aliphatic and Olefinic C-H Stretching: The cyclohexene ring contributes to absorptions in the region of 3000-2850 cm⁻¹, corresponding to the C-H stretching of its aliphatic (sp³ hybridized) and olefinic (sp² hybridized) carbons. vedantu.com

C=C Stretching: The spectrum will show absorptions for both the aromatic C=C stretching within the benzene ring (typically around 1600-1450 cm⁻¹) and the C=C stretching of the double bond in the cyclohexene ring (around 1650 cm⁻¹). vedantu.com The aromatic C=C stretching often appears as a pair of bands. vedantu.com

C-H Bending: Out-of-plane (OOP) C-H bending vibrations for the substituted benzene ring appear in the region below 900 cm⁻¹. The exact position of these strong bands can help determine the substitution pattern on the benzene ring.

The IR spectrum effectively serves as a molecular fingerprint, allowing for the confirmation of the compound's identity by comparing it to reference spectra. nist.gov

Table 1: Characteristic Infrared Absorption Ranges for 3-Phenyl-1-cyclohexene

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic (Benzene) | > 3000 |

| C-H Stretch | Aliphatic/Olefinic (Cyclohexene) | 3000 - 2850 |

| C=C Stretch | Alkene (Cyclohexene) | ~1650 |

| C=C Stretch | Aromatic (Benzene) | 1600 - 1450 |

Advanced X-ray Absorption Spectroscopy for Electronic Structure and Delocalization Studies (relevant for C6-ring systems)

X-ray Absorption Spectroscopy (XAS), particularly Near Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful tool for probing the electronic structure of molecules. It provides detailed information about unoccupied and partially occupied molecular orbitals. dtu.dk For a compound like 3-Phenyl-1-cyclohexene, XAS at the carbon K-edge can selectively investigate the electronic environment of the carbon atoms in both the benzene and cyclohexene rings.

The delocalization of π-electrons in the benzene ring is a key feature of aromatic compounds, leading to enhanced stability. libretexts.orgyoutube.com XAS can directly probe the π* orbitals associated with this delocalized system. The spectrum of neutral benzene shows a prominent, intense peak corresponding to the transition from the 1s core level to the lowest unoccupied molecular orbital (LUMO), which is the π*(e₂ᵤ) orbital. dtu.dk

In 3-Phenyl-1-cyclohexene, the C₆ aromatic ring is expected to exhibit similar spectral features. The substitution of a hydrogen atom with the cyclohexenyl group will cause subtle shifts in the energies of the molecular orbitals, which can be detected by XAS. These shifts provide insight into the electronic interaction between the phenyl group and the cyclohexene ring. The delocalized electrons in the benzene ring are what make it more stable and less reactive than would be expected from a simple alternating single and double bond structure. libretexts.org

X-ray Diffraction (XRD) for Solid-State Structure Determination (if crystalline derivatives or complexes are formed)

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. docbrown.info While 3-Phenyl-1-cyclohexene is a liquid at room temperature, XRD analysis would be invaluable if the compound could be crystallized at low temperatures or if stable crystalline derivatives were synthesized.

An XRD study on a single crystal of 3-Phenyl-1-cyclohexene or a derivative would yield precise bond lengths, bond angles, and torsional angles. This data would provide direct, quantitative evidence for the structural features inferred from other spectroscopic methods.

Key Structural Insights from Potential XRD Analysis:

Benzene Ring Planarity: XRD would confirm the planarity of the benzene ring, a hallmark of its sp² hybridization. aps.org

Bond Lengths: The C-C bond lengths within the benzene ring would be expected to be intermediate between a typical single (1.54 Å) and double (1.34 Å) bond, with values around 1.39-1.40 Å, confirming π-electron delocalization. docbrown.infolibretexts.org This is a key piece of physical evidence for the aromatic nature of the ring. docbrown.info

Cyclohexene Conformation: The analysis would reveal the exact conformation of the cyclohexene ring, which is known to be most stable in a half-chair form. wikipedia.org

Intermolecular Interactions: In the solid state, XRD would elucidate the nature of the packing of the molecules in the crystal lattice, revealing any significant intermolecular forces, such as van der Waals interactions or π-stacking of the benzene rings.

Studies on liquid benzene using X-ray diffraction have shown a preferred spacing of approximately 4.70 Å, which is interpreted as the effective thickness of the flat ring. aps.orgresearchgate.net Similar studies on crystalline derivatives of 3-Phenyl-1-cyclohexene would provide a much higher resolution picture of its molecular and crystal structure.

Table 2: Compound Names Mentioned in this Article

| Compound Name | CAS Number |

|---|---|

| Benzene, (2-cyclohexen-1-yloxy)- | Not found, likely refers to 3-Phenyl-1-cyclohexene |

| 3-Phenyl-1-cyclohexene | 15232-96-9 |

| Benzene, 2-cyclohexen-1-yl- | 15232-96-9 |

| Benzene | 71-43-2 |

| Cyclohexene | 110-83-8 |

| Cinnamaldehyde | 104-55-2 |

| Benzoic Acid | 65-85-0 |

| Pyridine | 110-86-1 |

| Furan | 110-00-9 |

| Pyrrole | 109-97-7 |

| Azulene | 275-51-4 |

| Cyclohexane | 110-82-7 |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For a molecule like Benzene (B151609), (2-cyclohexen-1-yloxy)-, these calculations can predict reaction pathways, energy barriers, and the stability of different conformations.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. While direct DFT studies on the reaction mechanisms of Benzene, (2-cyclohexen-1-yloxy)- are scarce, research on similar molecules like cyclohexyl phenyl ether provides valuable insights.

A theoretical study on the cleavage of the etheric C–O bond in cyclohexyl phenyl ether, a saturated analog of Benzene, (2-cyclohexen-1-yloxy)-, under aquathermolysis conditions was conducted using DFT with the B3LYP, ωB97X-D, and M06-2X functionals. researchgate.net The proposed mechanism involves the elimination of a cyclohexyl carbocation as the rate-limiting step, leading to the formation of phenol (B47542). researchgate.net This suggests that a similar carbocation-mediated pathway could be relevant for the reactions of Benzene, (2-cyclohexen-1-yloxy)-.

Furthermore, DFT studies on the oxidative addition of nickel complexes to aryl ethers have helped in understanding the chemoselectivity of C-O bond cleavage. For instance, the choice of ligand on the nickel catalyst can determine whether the C(aryl)-C or C(acyl)-O bond is cleaved. Such principles would likely apply to catalytic reactions involving Benzene, (2-cyclohexen-1-yloxy)-.

In a broader context, DFT calculations have been successfully applied to study various reactions of benzene and its derivatives, including their interactions with radicals and their role in cycloaddition reactions. researchgate.netstanford.edu These studies provide a robust framework for predicting the reactivity of the phenyl group in Benzene, (2-cyclohexen-1-yloxy)-.

Table 1: Theoretical Data for Related Compounds from DFT Studies

| Compound | Method/Functional | Investigated Property | Key Finding | Reference |

| Cyclohexyl phenyl ether | DFT (B3LYP, ωB97X-D, M06-2X) | C-O bond cleavage mechanism | Rate-limiting step is cyclohexyl carbocation elimination. | researchgate.net |

| Aryl ethers | DFT | Ni-catalyzed C-O bond cleavage | Ligand choice on Ni catalyst dictates chemoselectivity. | |

| 1-Hydroxycyclohexyl phenyl ketone | DFT (B3LYP/6-311++G(d,p)) | Molecular structure and reactivity | Analysis of hyperconjugation and charge delocalization. | chemrxiv.org |

Transition State Analysis and Reaction Pathway Determination

The determination of transition state structures is crucial for understanding reaction kinetics. For the acid-catalyzed cleavage of butyl phenyl ether, a related acyclic ether, the mechanism involves protonation of the ether oxygen followed by cleavage to form a stable tertiary carbocation and phenol. youtube.com A similar mechanism can be postulated for Benzene, (2-cyclohexen-1-yloxy)-, where the stability of the resulting cyclohexenyl carbocation would be a key factor.

In the context of cycloaddition reactions, DFT has been used to map out the potential energy surfaces and identify the transition states for reactions involving ketenes and benzaldehydes, catalyzed by N-heterocyclic carbenes. stanford.edu The stereoselectivity-determining step was identified as the [2+2] cycloaddition. stanford.edu

For the epoxidation of 2-cyclohexen-1-ol, a precursor to the cyclohexenyl moiety, DFT calculations have identified all the transition structures for the reaction with peroxyformic acid. researchgate.net These studies revealed that the reaction proceeds through a spiro-like transition state and that the facial selectivity is governed by a competition between different transition state conformations. researchgate.net This level of detailed analysis would be invaluable for predicting the stereochemical outcomes of reactions involving the cyclohexene (B86901) ring of Benzene, (2-cyclohexen-1-yloxy)-.

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of the cyclohexene ring in Benzene, (2-cyclohexen-1-yloxy)- significantly influences its reactivity and physical properties. Conformational analysis of cyclohexene and its derivatives often reveals a half-chair conformation as the most stable. chemrxiv.org

A theoretical and nuclear magnetic resonance study of cyclohex-2-enone, which shares the same ring system, indicated a predominant envelope conformation with a pucker angle of 22–26°. rsc.org The half-chair conformer was found to be slightly less stable. rsc.org For Benzene, (2-cyclohexen-1-yloxy)-, the bulky phenoxy group would likely have a strong influence on the conformational equilibrium.

Electronic Structure Analysis and Bonding Characterization

The electronic structure of Benzene, (2-cyclohexen-1-yloxy)- is characterized by the interplay between the aromatic phenyl ring and the unsaturated cyclohexenyl moiety, connected by an ether linkage. The oxygen atom of the ether group possesses lone pairs of electrons that can participate in conjugation with the phenyl ring, influencing its electronic properties.

Hybridization of the carbon atoms plays a significant role in bond lengths and strengths. ncert.nic.in The sp2 hybridized carbons of the benzene ring and the double bond in the cyclohexene ring will have shorter and stronger bonds compared to the sp3 hybridized carbons. ncert.nic.in The electronegativity of the carbon atoms is also affected by their hybridization state. ncert.nic.in

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models can be employed to predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies (IR and Raman). While specific predictions for Benzene, (2-cyclohexen-1-yloxy)- are not available, methods for such predictions are well-established.

For instance, a method for computing vibrational effects on chemical shifts involves performing short quasi-classical molecular dynamics simulations along each normal mode and then averaging the chemical shifts over the trajectory. compchemhighlights.org This approach avoids unphysical distortions that can occur with static calculations. compchemhighlights.org

The NIST WebBook provides an experimental IR spectrum for a related isomer, Benzene, 2-cyclohexen-1-yl- (CAS 15232-96-9). nist.gov Theoretical calculations could be used to simulate the IR spectrum of Benzene, (2-cyclohexen-1-yloxy)- and compare it with experimental data for verification of the structure and for the assignment of vibrational modes.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. Detailed atomistic MD simulations have been performed on systems containing poly(2,6-dimethyl-1,4-phenylene ether) to investigate the structure and phase behavior of polymer blends. rsc.org These simulations provide insights into packing features of benzene rings and the mobility of polymer chains. rsc.org

MD simulations of diphenyl ether have been used to study its excited-state dynamics and the influence of solvent on its conformational preferences. nih.gov These studies show how intermolecular dispersion interactions can favor specific isomers in different solvents. nih.gov Similar simulations on Benzene, (2-cyclohexen-1-yloxy)- could elucidate its dynamic conformational changes and interactions with its environment.

Furthermore, MD simulations combined with quantum mechanical calculations have been used to investigate the formation and dissociation of the phenol-benzene complex in a mixed solvent. stanford.edu This approach allows for the calculation of experimental observables like two-dimensional infrared vibrational echo spectra. stanford.edu Such advanced simulation techniques could be applied to Benzene, (2-cyclohexen-1-yloxy)- to understand its complex dynamic behavior in solution.

Advanced Applications in Organic Synthesis and Materials Science Research

Role as Intermediates and Building Blocks in Complex Molecule Synthesis

Benzene (B151609), (2-cyclohexen-1-yloxy)- serves as a versatile intermediate in organic synthesis due to its distinct reactive sites. The electron-rich double bond in the cyclohexenyl group is susceptible to various addition reactions, while the aromatic ring can undergo electrophilic substitution, and the ether linkage provides a stable connection point. evitachem.com

The synthesis of this compound can be achieved through methods like the Williamson ether synthesis, reacting phenol (B47542) with a 3-halocyclohexene, or through the acid-catalyzed reaction of phenol with cyclohexadiene. The reactivity of the cyclohexene (B86901) moiety allows for further functionalization. For instance, the double bond can be targeted for epoxidation, dihydroxylation, or halogenation to introduce new functional groups, paving the way for the creation of more complex structures.

Research has demonstrated the generation of strained cyclic allenes, such as 1-phenyl-1,2-cyclohexadiene, from precursors structurally related to Benzene, (2-cyclohexen-1-yloxy)-. tubitak.gov.trresearchgate.net For example, the elimination of HI from 1-(2-iodocyclohex-1-en-1-yl)benzene using a strong base like potassium tert-butoxide generates the highly reactive allene (B1206475) intermediate. tubitak.gov.tr This intermediate can then undergo dimerization or be trapped by other reagents in cycloaddition reactions to form intricate polycyclic systems. tubitak.gov.trresearchgate.net This highlights the potential of cyclohexenyl-aryl systems to act as precursors to transient, high-energy species that are pivotal in constructing complex molecular frameworks.

Incorporation into Polymeric Systems for Advanced Material Properties

The structural features of Benzene, (2-cyclohexen-1-yloxy)- make it and its derivatives attractive for incorporation into polymer chains to impart specific, desirable properties for materials science applications.

In the field of advanced electronics, particularly for high-frequency applications like 5G technology, there is a significant demand for insulating materials with low dielectric constants (low-k) to reduce signal delay and power loss. researchgate.net Poly(aryl ether)s, such as Poly(aryl ether ketone) (PAEK) and Poly(aryl ether nitrile) (PEN), are high-performance thermoplastics known for their excellent thermal and chemical resistance. researchgate.net However, their inherent polarity can lead to higher dielectric constants.

Furthermore, the incorporation of these bulky, non-planar cyclohexyl groups disrupts the close packing of polymer chains. This disruption enhances the solubility of the resulting poly(aryl ether) resins in common organic solvents like N-methylpyrrolidone (NMP) and dimethylacetamide (DMAc), which is highly beneficial for processing and film formation. researchgate.netepa.gov

Table 1: Properties of Poly(aryl ether) Resins with Cyclohexyl Moieties

| Polymer Type | Dielectric Constant (k) @ Frequency | Glass Transition Temp. (Tg) | Solubility | Reference |

|---|---|---|---|---|

| Fluorinated Poly(aryl ether nitrile) with pendant cyclohexyl groups (FCPEN) | 2.96 @ 1 MHz | 191 °C | Good | researchgate.net |

| Poly(aryl ether ketone) with cyclohexyl and diphenyl fluorene (B118485) (PAEK) | 2.95–3.26 @ 10 GHz | 239–245 °C | Soluble in NMP, DMF, DMAc | researchgate.net |

Benzene, (2-cyclohexen-1-yloxy)- contains two key features that suggest its potential as a monomer: the vinyl ether-like structure and the cyclohexene double bond. Vinyl ethers are well-known to undergo cationic polymerization due to their electron-rich double bond. acs.orgmdpi.com The polymerization of vinyl ethers can be initiated by various catalysts, including Lewis acids and organic Brønsted acids, to produce poly(vinyl ether)s. acs.org These polymers are noted for properties like flexibility and impact resistance. acs.org

Recent advancements have focused on achieving controlled polymerization of vinyl ethers to produce polymers with well-defined molecular weights and structures. acs.org While Benzene, (2-cyclohexen-1-yloxy)- itself is a complex vinyl ether, its reactivity could be harnessed in cationic polymerization or copolymerization processes. acs.orgmdpi.com

Additionally, the double bond within the cyclohexene ring could potentially participate in other types of polymerization, such as ring-opening metathesis polymerization (ROMP) after suitable modification, or free-radical polymerization, although the latter is less common for this type of alkene. The dual functionality offers a route to create cross-linked polymers or graft copolymers with unique topologies and properties. For example, photopolymerization of mixtures containing monomers with cyclohexyl rings, like 3,4-epoxycyclohexylmethyl-3′,4′-epoxycyclohexane carboxylate, and vinyl ethers has been shown to result in copolymer networks. researchgate.net

Exploration as Chemical Linkers in Advanced Chemical Architectures

A chemical linker is a molecular component used to connect two or more different molecules or functional units. The bifunctional nature of Benzene, (2-cyclohexen-1-yloxy)-, with its aryl and cyclohexenyl groups, makes it a candidate for use as a linker in constructing larger, well-defined chemical architectures.

The phenyl ether portion provides a rigid and stable scaffold, while the cyclohexenyl group offers a reactive handle for covalent attachment. This functionality could be exploited in several areas:

Surface Modification: The molecule could be used to anchor specific functional groups or polymers to a surface. The aryl group might interact with a substrate through pi-stacking, while the cyclohexene double bond is available for subsequent chemical reactions.

Dendrimer Synthesis: In the stepwise synthesis of dendrimers, a molecule like this could serve as a branching unit, with reactions proceeding from both the aromatic ring and the alkene.

Metal-Organic Frameworks (MOFs): While not a typical carboxylate linker, modification of the molecule—for example, by adding carboxylic acid groups to the benzene ring—could produce a designer linker for MOFs. The cyclohexenyl group would then project into the pores of the framework, offering a site for post-synthetic modification to alter the properties of the MOF.

The ability to functionalize both the aromatic and aliphatic parts of the molecule provides a modular approach to designing linkers for specific applications in supramolecular chemistry and materials science.

Q & A

Basic: What spectroscopic methods are recommended for characterizing the molecular structure of Benzene, (2-cyclohexen-1-yloxy)-?

Answer:

To confirm the structure of Benzene, (2-cyclohexen-1-yloxy)-, researchers should employ a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm) and cyclohexenyl protons (δ 5.5–6.2 ppm for olefinic H; δ 1.2–2.5 ppm for aliphatic H).

- ¹³C NMR : Aromatic carbons (δ 110–150 ppm) and cyclohexenyl carbons (δ 20–35 ppm for aliphatic C; δ 120–130 ppm for olefinic C).

- Infrared (IR) Spectroscopy : Key absorption bands include C-O-C stretching (~1250 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and cyclohexenyl C-H (~3020 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak (m/z ~162) and fragmentation patterns (e.g., loss of cyclohexenyloxy group).

Methodological Note : Cross-reference experimental data with NIST Chemistry WebBook entries for analogous cyclohexenyl ethers to validate assignments .

Basic: What safety protocols are critical when handling Benzene, (2-cyclohexen-1-yloxy)-?

Answer:

Key safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors; maintain airborne concentrations below OSHA’s permissible exposure limits (PEL: 1 ppm for benzene derivatives) .

- First Aid : Immediate rinsing with water for eye/skin exposure; seek medical attention if irritation persists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.